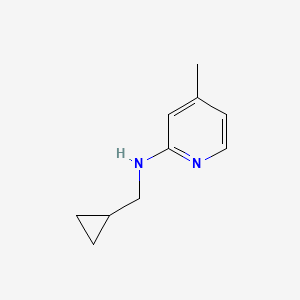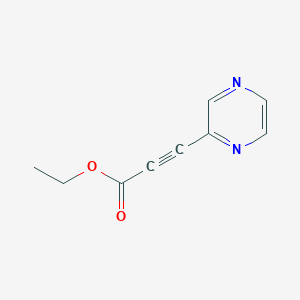
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate
Übersicht
Beschreibung
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate, also known as 5-Amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoic acid methyl ester, is an organic compound that has been studied for its potential applications in the fields of biochemistry and pharmacology. This compound has a wide range of properties and can be used for a variety of purposes, such as in the synthesis of drugs and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate has been studied for its potential applications in biochemistry and pharmacology. It has been used as a reagent in organic synthesis, as well as in the synthesis of drugs and other compounds. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and pharmacology due to its ability to interact with proteins and enzymes.
Wirkmechanismus
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate has been studied for its potential mechanism of action. It is believed to interact with proteins and enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, this compound has been proposed to interact with receptors, which could lead to the modulation of signal transduction pathways.
Biochemische Und Physiologische Effekte
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can interact with proteins and enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, this compound has been proposed to interact with receptors, which could lead to the modulation of signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used as a reagent in organic synthesis. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and pharmacology due to its ability to interact with proteins and enzymes. However, there are some limitations to its use in laboratory experiments. Due to its chemical structure, this compound can be unstable and can react with other compounds in the reaction vessel, which can lead to unpredictable results. Additionally, this compound can be toxic and can cause adverse health effects if not handled properly.
Zukünftige Richtungen
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate has potential applications in the fields of biochemistry and pharmacology. Future research should focus on further understanding the mechanism of action of this compound and its potential biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in organic synthesis and drug synthesis. Additionally, further studies should be conducted to explore the stability of this compound and to develop methods to improve its stability for laboratory experiments. Finally, future studies should focus on exploring the potential toxicity of this compound and developing methods to reduce its toxicity.
Eigenschaften
IUPAC Name |
methyl 5-amino-2-(7-nitro-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6/c1-23-14(20)11(5-6-12(15)18)16-7-9-8(13(16)19)3-2-4-10(9)17(21)22/h2-4,11H,5-7H2,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBGYXPELSEKGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)N1CC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728795 | |
| Record name | Methyl 5-amino-2-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate | |
CAS RN |
878782-79-7 | |
| Record name | Methyl 5-amino-2-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B1427002.png)



![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)






![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
